molecular formula C6H10ClFO2S B13521876 rac-(1R,2R)-2-fluorocyclohexane-1-sulfonyl chloride

rac-(1R,2R)-2-fluorocyclohexane-1-sulfonyl chloride

Katalognummer: B13521876
Molekulargewicht: 200.66 g/mol
InChI-Schlüssel: IAGUHAITTUUZQV-PHDIDXHHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

rac-(1R,2R)-2-fluorocyclohexane-1-sulfonyl chloride: is a chemical compound with significant interest in various fields of research. It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other. This compound is characterized by the presence of a fluorine atom and a sulfonyl chloride group attached to a cyclohexane ring.

Vorbereitungsmethoden

The synthesis of rac-(1R,2R)-2-fluorocyclohexane-1-sulfonyl chloride typically involves multiple steps. One common method includes the fluorination of cyclohexane derivatives followed by sulfonylation. The reaction conditions often require specific reagents and catalysts to ensure the desired stereochemistry is achieved. Industrial production methods may involve large-scale reactions with optimized conditions to maximize yield and purity .

Analyse Chemischer Reaktionen

rac-(1R,2R)-2-fluorocyclohexane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, acids, and specific catalysts. The major products formed depend on the reaction conditions and the reagents used.

Wissenschaftliche Forschungsanwendungen

rac-(1R,2R)-2-fluorocyclohexane-1-sulfonyl chloride has several applications in scientific research:

Wirkmechanismus

The mechanism of action of rac-(1R,2R)-2-fluorocyclohexane-1-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows it to modify the function of enzymes and other proteins, making it useful in biochemical studies .

Vergleich Mit ähnlichen Verbindungen

rac-(1R,2R)-2-fluorocyclohexane-1-sulfonyl chloride can be compared with other similar compounds, such as:

    rac-(1R,2R)-2-chlorocyclohexane-1-sulfonyl chloride: Similar structure but with a chlorine atom instead of fluorine.

    rac-(1R,2R)-2-(trifluoromethyl)cyclobutyl methanesulfonyl chloride: Contains a trifluoromethyl group and a cyclobutyl ring.

    rac-(1R,2R)-2-methylcyclopentyl methanesulfonyl chloride: Features a methyl group and a cyclopentyl ring

The uniqueness of this compound lies in its specific stereochemistry and the presence of the fluorine atom, which can significantly influence its reactivity and interactions with other molecules.

Eigenschaften

Molekularformel

C6H10ClFO2S

Molekulargewicht

200.66 g/mol

IUPAC-Name

(1R,2R)-2-fluorocyclohexane-1-sulfonyl chloride

InChI

InChI=1S/C6H10ClFO2S/c7-11(9,10)6-4-2-1-3-5(6)8/h5-6H,1-4H2/t5-,6-/m1/s1

InChI-Schlüssel

IAGUHAITTUUZQV-PHDIDXHHSA-N

Isomerische SMILES

C1CC[C@H]([C@@H](C1)F)S(=O)(=O)Cl

Kanonische SMILES

C1CCC(C(C1)F)S(=O)(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.